molecular formula C17H18NO3D3 B602641 (S)-Etodolac-d3 CAS No. 1246818-32-5

(S)-Etodolac-d3

Katalognummer: B602641
CAS-Nummer: 1246818-32-5
Molekulargewicht: 290.38
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Etodolac-d3 is the deuterium-labeled and enantiopure form of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. As a preferential cyclooxygenase-2 (COX-2) inhibitor, its primary research value lies in its ability to selectively reduce the synthesis of prostaglandins responsible for inflammation and pain, while offering a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs . This compound serves as a critical internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), enabling precise and accurate measurement of the (S)-enantiomer of Etodolac in complex biological matrices such as plasma, serum, and tissue homogenates for pharmacokinetic and metabolism studies . The (S)-enantiomer is the active form, and its use in research allows for the specific investigation of stereoselective metabolism, distribution, and excretion without interference from the inactive (R)-enantiomer. The incorporation of three deuterium atoms provides a distinct mass shift that eliminates analytical ambiguity. Beyond its application as an analytical standard, this compound is a vital tool for probing the broader mechanisms of NSAID action. Recent proteomic research on the parent compound, Etodolac, has demonstrated disease-modifying potential in rheumatoid arthritis models by significantly attenuating synovial inflammation, fibrosis, and hyperplasia, suggesting targets beyond COX-2 inhibition . Furthermore, contemporary metabolomics studies reveal that Etodolac induces systemic alterations in metabolic pathways such as arachidonic acid and sphingolipid metabolism, providing a more comprehensive understanding of its anti-inflammatory effects and off-target interactions . This makes this compound an indispensable reagent for advanced research in inflammation pharmacology, drug metabolism, and the development of targeted therapeutic strategies.

Eigenschaften

CAS-Nummer

1246818-32-5

Molekularformel

C17H18NO3D3

Molekulargewicht

290.38

Aussehen

White Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

87249-11-4 (unlabelled)

Synonyme

(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

Tag

Etodolac Impurities

Herkunft des Produkts

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Stereoselective Synthesis of (S)-Etodolac Precursors

The cornerstone of synthesizing (S)-Etodolac-d3 is the initial production of the optically pure (S)-enantiomer of etodolac (B1671708) or its immediate precursors. Since the pharmacological activity of etodolac resides almost exclusively in the (S)-isomer, methods that can selectively produce this form are of paramount importance. science.govrdd.edu.iq The primary strategies involve the resolution of racemic mixtures and, to a lesser extent, asymmetric synthesis.

Classical resolution of racemic etodolac is a widely documented and effective method. This technique relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govresearchgate.net Once separated, the desired diastereomer is treated to liberate the pure (S)-etodolac. A variety of chiral resolving agents have been successfully employed for this purpose.

Chiral Resolving AgentSolvent SystemObservations
(R)-1-PhenylethylamineEthanolEffective for fractional crystallization of diastereomeric salts. nih.gov
(-)-CinchonidineAcetoneDemonstrates good recovery due to the rigid structure enhancing stereoselective crystallization.
(-)-BrucineNot specifiedUsed in classical resolution via diastereoisomeric salt crystallization. researchgate.net
N-methyl-D-glucamine (Meglumine)Ethanol or IsopropanolProvides the (S)-(+)-enantiomer in high diastereomeric excess after two crystallizations. This method is also advantageous as meglumine (B1676163) is a pharmaceutically acceptable salt. acs.org

An alternative to resolving the final product is the asymmetric synthesis of key intermediates. One approach involves the stereoselective cyclization of 7-ethyltryptophol with a chiral ketone, such as (2R)-1,2-di(acetyloxypentan)-3-one, to form the tetrahydropyrano[3,4-b]indole core with a degree of diastereoselectivity. researchgate.netacs.org This method establishes the chiral center early in the synthetic sequence. Another strategy is the enantioselective synthesis of the tetrahydropyrano[3,4-b]indoles via a Palladium(II)-catalyzed aminopalladation/1,4-addition cascade cyclization, which can produce the fused indole (B1671886) structure with excellent enantioselectivity. researchgate.net

Deuterium (B1214612) Labeling Approaches for this compound

Once the (S)-etodolac scaffold is obtained, the next critical step is the incorporation of deuterium atoms to yield this compound. The placement of these deuterium atoms is strategic, often targeting positions that can influence the molecule's metabolic profile through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes like oxidation.

Regioselective Deuteration Techniques

Regioselective deuteration ensures that deuterium is introduced at specific, desired positions within the molecule. For this compound, a common method is catalytic hydrogen-deuterium exchange. This can be achieved by treating the (S)-etodolac with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst. For instance, using a Pd/BaSO₄ catalyst in a D₂O/THF solvent system at elevated temperatures can target the methyl group adjacent to the indole nitrogen for deuteration. vulcanchem.com

Late-stage C-H deuteration offers another powerful tool for regioselective labeling. Palladium-catalyzed methods have been developed that allow for the direct exchange of hydrogen for deuterium on complex aromatic scaffolds. acs.orgnih.gov These reactions often use D₂O as the deuterium source and can be tuned by the choice of ligands and reaction conditions to achieve high levels of deuterium incorporation at specific sites on the arene moieties of molecules like the etodolac methyl ester. acs.org

Isotopic Exchange and Derivatization Methods

Isotopic exchange can be performed under various conditions. Acid-catalyzed exchange, for example, by treating the compound with deuterated sulfuric acid (D₂SO₄) in D₂O, can achieve deuteration, although it carries the risk of racemization at the chiral center.

Another approach involves the use of deuterated reagents during the synthesis. For example, if a reduction step is part of the synthetic pathway, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to introduce deuterium. Similarly, if building the molecule from smaller, deuterated precursors, deuterium gas (D₂) can be used in catalytic hydrogenation steps.

Analytical Characterization of Isotopic Purity and Enrichment

To ensure the successful synthesis of this compound, rigorous analytical characterization is essential to confirm both the isotopic purity and the enantiomeric excess. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the primary method for determining the enantiomeric purity of the final product. researchgate.netresearchgate.net Different types of chiral columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD-H) or Pirkle-type columns, are used to separate the (S)- and (R)-enantiomers. nih.gov The mobile phase composition, typically a mixture of a solvent like hexane (B92381) or a buffer with an alcohol like isopropanol, is optimized to achieve baseline resolution between the enantiomer peaks. researchgate.netnih.gov

HPLC MethodColumnMobile PhaseDetection
Chiral SeparationCHIRAL-AGP0.1 M Sodium Dihydrogen Phosphate Dihydrate (pH 4.0) : Isopropanol (85:15 v/v)225 nm
Chiral SeparationChiralcel OD-HHexane : Isopropanol with Trifluoroacetic AcidNot specified
Pre-column DerivatizationC18 (Reverse-Phase)Methanol (B129727) : KH₂PO₄ (pH 4.5, 0.01M) (88:12, v/v)278 nm

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is crucial for determining the level of deuterium incorporation and the isotopic purity. vulcanchem.com The mass spectrum of this compound will show a molecular ion peak shifted by approximately 3 Da compared to the non-deuterated (S)-Etodolac. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can help confirm the location of the deuterium atoms within the molecule. science.gov The distinct mass-to-charge (m/z) ratio of the deuterated compound and its fragments allows for its use as an internal standard in quantitative bioanalytical assays. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically 2H NMR (deuterium NMR), provides direct evidence of deuterium incorporation. The 2H NMR spectrum will show signals corresponding to the positions of the deuterium atoms. vulcanchem.com Proton (¹H) NMR is also used, where the disappearance or reduction in the intensity of signals at specific positions confirms their replacement by deuterium. acs.org

Chemoenzymatic or Biocatalytic Routes to Deuterated Enantiomers

The application of enzymes in organic synthesis, known as biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of chiral molecules, enzymes like lipases and alcohol dehydrogenases are often used.

However, research into the lipase-catalyzed kinetic resolution of racemic etodolac has shown this approach to be inefficient. mdpi.comresearchgate.net Lipases, which catalyze the enantioselective hydrolysis or esterification of chiral alcohols and carboxylic acids, struggle with the tertiary chiral center of etodolac. The steric hindrance around this center appears to prevent the enzyme from effectively discriminating between the two enantiomers. mdpi.com Attempts to resolve etodolac precursors using various lipases have also resulted in low enantioselectivity. clockss.org

Alcohol dehydrogenases (ADHs) are another class of enzymes used for the stereoselective synthesis of chiral alcohols through the reduction of prochiral ketones. nih.govuni-duesseldorf.defrontiersin.orgresearchgate.net While ADHs are powerful tools for creating stereocenters, their direct application to the synthesis of etodolac, a carboxylic acid, is not straightforward. A synthetic route would need to be designed that involves a ketone precursor to the chiral center, which could then be stereoselectively reduced by an ADH before being converted to the final carboxylic acid structure. While plausible, specific applications of this strategy for the synthesis of etodolac precursors are not widely reported.

Advanced Bioanalytical Method Development and Validation Utilizing S Etodolac D3 As an Internal Standard

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches

The combination of ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is the definitive technique for the quantitative bioanalysis of drugs like etodolac (B1671708). shimadzu.com.sg This platform provides exceptional sensitivity, selectivity, and speed.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly higher chromatographic efficiency. This leads to sharper, narrower peaks, which improves resolution and allows for faster analysis times without sacrificing separation quality. For etodolac analysis, short chromatographic run times of under 2 minutes have been achieved using UPLC-MS/MS. researchgate.netresearchgate.netresearchgate.net

The selectivity of this method is greatly enhanced by the use of MS/MS detection in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion for the analyte is selected and fragmented, and a resulting unique product ion is monitored. For etodolac, a common transition monitored is m/z 286.2 → 212.1 in negative ionization mode. researchgate.netresearchgate.net The (S)-Etodolac-d3 internal standard would have a distinct precursor ion (e.g., m/z 289.2 or 290.2 depending on the number of deuterium (B1214612) atoms) but would ideally fragment to the same product ion or a similarly stable one. Because the internal standard co-elutes with the analyte, this mass difference is the key to simultaneous detection and quantification, eliminating ambiguity and bolstering the method's robustness. shimadzu.com.sg

The high sensitivity of modern UPLC-MS/MS systems allows for the analysis of very small sample volumes. Methods have been successfully developed for the enantioselective analysis of etodolac using just 25 µL of human plasma. nih.gov This capability is crucial in research settings where sample availability is limited, such as in pediatric studies or when using small animal models. In these low-volume assays, the precision afforded by a stable isotope-labeled internal standard like this compound is indispensable for achieving accurate and reproducible quantification, as even minor volume measurement errors are magnified.

Table 2: Exemplary UPLC-MS/MS Parameters for Etodolac Analysis

Parameter Description
Chromatographic System UPLC (Ultra-Performance Liquid Chromatography)
Column Reversed-phase C18 researchgate.netresearchgate.net, Chiral column (e.g., Chiralcel® OD-H) for enantioselective analysis nih.gov
Mobile Phase Gradient elution using combinations of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate). researchgate.netresearchgate.net
Flow Rate Typically 0.4 - 1.0 mL/min. scilit.comresearchgate.net
Injection Volume 5-10 µL. scilit.comnih.govoup.com
Ionization Mode Electrospray Ionization (ESI), often in negative mode for etodolac. researchgate.netresearchgate.net
Detection Mode Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
MRM Transition (Etodolac) Precursor Ion: m/z 286.2; Product Ion: m/z 212.1. researchgate.netresearchgate.net

| Internal Standard | this compound (co-elutes with analyte, detected via a distinct mass transition). |

Enhanced Resolution and Throughput Considerations

Method Validation Parameters for Quantitative Assays

A bioanalytical method must be rigorously validated to ensure its reliability for quantitative analysis. This process involves assessing several key parameters according to regulatory guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA). nih.gov

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. whitesscience.com

Linearity and Range: The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, must be linear over a defined range. For etodolac, linear ranges have been established from low ng/mL to high µg/mL levels, depending on the specific application. scilit.comiajps.com

Sensitivity: The sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. LLOQs for etodolac have been reported as low as 0.1 µg/mL to 3.2 ng/mL in plasma. researchgate.netnih.gov The limit of detection (LOD) is the lowest concentration that can be reliably detected. iajps.com

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high QC samples). For etodolac assays, inter- and intra-day precision values are typically required to be ≤15%, with accuracy within ±15% (or ±20% at the LLOQ). scilit.comnih.gov

Recovery: Extraction recovery compares the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample. It measures the efficiency of the extraction process for both the analyte and the internal standard. iajps.com

Stability: The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at frozen temperatures. iajps.com

Table 3: Summary of Method Validation Parameters from Etodolac Assays

Validation Parameter Typical Acceptance Criteria Reported Values for Etodolac Assays
Linearity (r²) ≥ 0.99 > 0.99 scilit.comwhitesscience.com
Range Dependent on application 0.05-20.0 µg/mL scilit.com; 1–5000 ng/mL researchgate.net
LLOQ Lowest point on the curve with acceptable precision & accuracy 0.1 µg/mL researchgate.net; 3.2 ng/mL nih.gov; 1 ng/mL researchgate.net
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) ≤ 12.3% scilit.comnih.gov
Accuracy (% Bias) Within ±15% (±20% at LLOQ) Within ±5.0% scilit.comnih.gov
Recovery Consistent and reproducible >70% researchgate.net

| Stability | No significant degradation | Stable through freeze-thaw cycles and for at least one month when frozen. iajps.com |

Assessment of Linearity and Calibration Curve Performance

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of etodolac using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of etodolac to this compound against the nominal concentration of the calibration standards.

A typical calibration curve for etodolac in human plasma is established over a concentration range that covers the expected in-vivo concentrations. For instance, a validated LC-MS/MS method for etodolac demonstrated linearity over a concentration range of 0.2 to 30.0 μg/mL. nih.gov The acceptance criterion for the linearity of the calibration curve is a correlation coefficient (r²) of 0.99 or better. researchgate.net The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the lower limit of quantification (LLOQ), where a deviation of up to ±20% is acceptable. nih.gov

Table 1: Representative Calibration Curve Data for Etodolac in Plasma

Nominal Concentration (ng/mL) Back-calculated Concentration (ng/mL) Accuracy (%)
50 49.5 99.0
100 102.1 102.1
250 245.5 98.2
500 508.0 101.6
1000 989.0 98.9
2000 2030.0 101.5
4000 3960.0 99.0

This table presents illustrative data based on typical bioanalytical method validation results for etodolac.

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

For a method to be considered precise and accurate, the relative standard deviation (RSD) for precision should not exceed 15% (20% at the LLOQ), and the mean accuracy should be within 85-115% (80-120% at the LLOQ) of the nominal concentrations. nih.gov

Table 2: Intra-day and Inter-day Precision and Accuracy for Etodolac in Rat Plasma | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=6) | | | :--- | :--- | :--- | :--- | :--- | | | Mean Conc. ± SD (ng/mL) | Precision (RSD%) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | Precision (RSD%) | Accuracy (%) | | 10 (LQC) | 10.4 ± 0.88 | 8.46 | 104.0 | 10.7 ± 0.6 | 5.66 | 107.0 | | 1000 (MQC) | 1052.1 ± 25.3 | 2.40 | 105.2 | 986.2 ± 16.4 | 1.66 | 98.6 | | 4000 (HQC) | 4063.4 ± 82.6 | 2.03 | 101.6 | 4039.5 ± 60.2 | 1.49 | 101.0 |

Data in this table is representative of findings from a validated UPLC-MS/MS method for an NSAID using an internal standard. researchgate.net

Determination of Extraction Recovery and Matrix Effects

Extraction recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample with that of a non-extracted standard solution of the same concentration. The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering substances in the matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability in extraction recovery and matrix effects, as it is affected in a similar manner to the analyte. ich.org The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.

Table 3: Extraction Recovery and Matrix Effect of Etodolac in Human Plasma

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
Etodolac Low 85.2 98.5
Medium 87.6 101.2
High 86.3 99.8

This table provides illustrative data on extraction recovery and matrix effects.

Application of Analytical Methods in Preclinical Research Environments

Validated bioanalytical methods utilizing this compound as an internal standard are instrumental in preclinical pharmacokinetic studies. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of etodolac in animal models, which is critical for dose selection and safety assessment in subsequent clinical trials.

For instance, a pharmacokinetic study of etodolac in dogs following oral administration was conducted to determine key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC). acs.org In such studies, blood samples are collected at various time points after drug administration, and the plasma concentrations of etodolac are determined using a validated LC-MS/MS method with this compound as the internal standard.

Table 5: Pharmacokinetic Parameters of S-Etodolac in Healthy Volunteers Following a Single Oral Dose

Parameter Mean Value
Cmax (µg/mL) 4.07
AUC0-t (µg/mLh) 23.20
AUC0-∞ (µg/mLh) 28.42
Tmax (h) 2.5

Data adapted from a bioequivalence study of S-Etodolac tablets. ich.org

The accurate and precise data generated from these preclinical studies, underpinned by a robust and validated bioanalytical method, are crucial for the successful development of new drug formulations and for establishing a thorough understanding of the drug's behavior in biological systems.

Preclinical Metabolic Pathway Elucidation and Disposition Studies Employing Deuterated Probes

In Vitro Metabolic Studies

In vitro studies using human liver microsomes are fundamental to characterizing the metabolic pathways of drug candidates. For etodolac (B1671708), these studies have revealed that the S- and R-enantiomers undergo metabolism to form acylglucuronides and hydroxylated metabolites, mediated by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes, respectively. nih.govtandfonline.com A notable finding is the opposing stereoselectivity of these two major metabolic routes. nih.govtandfonline.com

Glucuronidation, a major phase II metabolic reaction, involves the conjugation of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion. frontiersin.org This process is catalyzed by UGT enzymes. frontiersin.org In the case of etodolac, glucuronidation is a significant metabolic pathway, with a pronounced stereoselectivity towards the (S)-enantiomer. nih.govtandfonline.com

Studies have identified UGT1A9 as the primary enzyme responsible for the stereoselective glucuronidation of (S)-Etodolac. nih.govtandfonline.com Research using a panel of human UGT enzymes demonstrated that UGT1A9 exhibited the highest activity for the glucuronidation of S-etodolac. nih.govtandfonline.com This finding is supported by inhibition studies where propofol (B549288) and thyroxine, known inhibitors of UGT1A9, significantly decreased the glucuronidation of S-etodolac in human liver microsomes. nih.govtandfonline.com While other UGT isoforms like UGT2B7 are involved in the glucuronidation of some non-steroidal anti-inflammatory drugs (NSAIDs), UGT1A9 is the key contributor to the metabolism of S-etodolac. vulcanchem.com The deuterated analog, (S)-Etodolac-d3, is expected to follow the same primary metabolic pathway, with UGT1A9 playing the central role in its glucuronidation.

Kinetic analyses of etodolac glucuronidation in human liver microsomes reveal important parameters that define the efficiency of this metabolic process. The formation of etodolac acyl-glucuronide follows Michaelis-Menten kinetics. nih.gov The stereoselectivity of this process is evident in the kinetic parameters, where the intrinsic clearance (CLint) for the glucuronidation of S-etodolac is significantly higher than that for R-etodolac. tandfonline.com

Interactive Data Table: Kinetic Parameters for Etodolac Glucuronidation in Human Liver Microsomes

Enantiomer Km (µM) Vmax (pmol/min/mg) CLint (Vmax/Km) (µL/min/mg)
(S)-Etodolac 136 1300 9.6
(R)-Etodolac 200 250 1.3

Data sourced from in vitro studies with human liver microsomes. tandfonline.com

Hydroxylation, a primary phase I metabolic reaction, is predominantly carried out by the cytochrome P450 superfamily of enzymes. sci-hub.box For etodolac, several hydroxylated metabolites have been identified, including 6-, 7-, and 8-hydroxylated-etodolac. rxlist.comdrugbank.com This metabolic pathway exhibits stereoselectivity, but in the opposite direction to glucuronidation, with the R-enantiomer being the preferred substrate for hydroxylation. nih.govtandfonline.com

The primary cytochrome P450 isoform responsible for the hydroxylation of etodolac is CYP2C9. nih.govtandfonline.commdpi.com Studies have shown that out of several human P450 enzymes, CYP2C9 demonstrates the highest activity for the hydroxylation of R-etodolac. nih.govtandfonline.com The involvement of CYP2C9 is further confirmed by inhibition studies, where sulfaphenazole, a specific inhibitor of CYP2C9, and anti-CYP2C9 antibodies significantly inhibited the hydroxylation of R-etodolac in human liver microsomes. nih.govtandfonline.com While R-etodolac is preferentially hydroxylated, CYP2C9 is also involved in the hydroxylation of S-etodolac, albeit to a lesser extent. tandfonline.com Etodolac itself has been shown to be a weak inhibitor of CYP2C9. nih.gov

The hydroxylation of etodolac by CYP2C9 involves the introduction of a hydroxyl group at the 6- and 7-positions of the etodolac molecule. tandfonline.com The stereoselectivity of this process is reflected in the kinetic parameters, with the Km values for the 6- and 7-hydroxylation of R-etodolac being lower than those for S-etodolac, indicating a higher affinity of the enzyme for the R-enantiomer. tandfonline.com The intrinsic clearance for the formation of 6- and 7-hydroxy R-etodolac is markedly higher than for the S-enantiomer. tandfonline.com The use of this compound in metabolic stability profiling has shown an increased half-life for CYP2C9-mediated hydroxylation compared to the non-deuterated form, demonstrating the utility of isotopic substitution in studying metabolic pathways. vulcanchem.com

Interactive Data Table: Kinetic Parameters for the 6- and 7-Hydroxylation of Etodolac Enantiomers by Human Liver Microsomes

Metabolite Km (µM) Vmax (pmol/min/mg) CLint (Vmax/Km) (µL/min/mg)
6-hydroxy S-etodolac 231 140 0.6
7-hydroxy S-etodolac 224 120 0.5
6-hydroxy R-etodolac 44 420 9.5
7-hydroxy R-etodolac 43 290 6.7

Data sourced from in vitro studies with human liver microsomes. tandfonline.com

Identification of Involved Cytochrome P450 Isoforms (e.g., CYP2C9)

Metabolite Identification and Structural Characterization using Stable Isotope Tracers

The use of this compound as a stable isotope tracer is instrumental in the elucidation of its metabolic pathways. The primary advantage of using a deuterated compound is the ability to distinguish the drug and its metabolites from endogenous compounds and non-deuterated analogues using mass spectrometry (MS). The three deuterium (B1214612) atoms in this compound increase its molecular weight by approximately 3 Da compared to the parent compound, creating a unique isotopic signature that can be tracked in complex biological matrices.

In preclinical studies, when this compound is administered, subsequent analysis of plasma, urine, and feces by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can readily identify potential metabolites. Analysts search for mass spectra peaks that are 3 Da heavier than the known metabolites of etodolac. This "doublet" signature (a peak for the metabolite of the non-deuterated drug and a corresponding peak at M+3 for the metabolite of the deuterated drug) provides high confidence in metabolite identification.

The known metabolic pathways for the parent compound, etodolac, primarily involve oxidation and glucuronidation. apotex.comnih.govfda.gov The main metabolites identified in human plasma and urine include 6- and 7-hydroxylated etodolac, and etodolac acyl glucuronide. apotex.comfda.gov When employing this compound, researchers can confirm these pathways and potentially uncover minor or novel metabolites by screening for the d3-isotopic signature. The distinct mass shift simplifies the process of distinguishing drug-related material from background noise in the mass spectrometer, a common challenge in metabolomics. mdpi.com

Enzymatic Reaction Phenotyping and Inhibition Studies

Enzymatic reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism. For etodolac, metabolism is stereoselective. The pharmacologically active (S)-enantiomer is preferentially metabolized via glucuronidation, a Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). In contrast, the inactive (R)-enantiomer is primarily hydroxylated by cytochrome P450 (CYP) enzymes, specifically CYP2C9. researchgate.net

The introduction of deuterium in this compound can influence these enzymatic reactions through the kinetic isotope effect (KIE). The KIE occurs when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a reaction; replacing hydrogen with the heavier deuterium isotope results in a stronger bond that is more difficult to break, thus slowing the reaction rate.

For this compound, the deuterium atoms are typically placed on the ethyl group. While the primary metabolic pathway for the (S)-enantiomer is UGT-mediated glucuronidation at the carboxylic acid moiety, which does not involve C-H bond cleavage at the deuterated site, any secondary oxidative metabolism occurring on the ethyl group would be slowed. This selective metabolic stabilization can be advantageous, potentially reducing the formation of certain metabolites and prolonging the compound's half-life. Studies with deuterated compounds often show reduced rates of CYP450-mediated oxidation.

In Vivo Pharmacokinetic Disposition in Animal Models

Animal models, particularly rodents like the Sprague-Dawley rat, are essential for characterizing the in vivo pharmacokinetic profile of new chemical entities such as this compound. nih.govhres.ca These studies measure how the body absorbs, distributes, metabolizes, and excretes the drug, providing critical data before human trials.

Absorption and Distribution Dynamics of this compound

Following oral administration in animal models, etodolac is generally well-absorbed. researchgate.net For the non-deuterated (S)-etodolac, studies in rats have characterized its absorption and distribution. For example, after a 20 mg/kg oral dose of (S)-etodolac in rats, a maximum plasma concentration (Cmax) of 29±6 mg/L was reached at a Tmax of 3.3±2.6 hours. nih.govhres.ca

The distribution of etodolac is marked by high plasma protein binding (>99%) and a relatively large volume of distribution (Vd) for the S-enantiomer compared to the R-enantiomer. apotex.comnih.gov This suggests extensive distribution of the active enantiomer into tissues. For (S)-etodolac, the apparent volume of distribution (V/F) in rats was found to be 0.25±0.22 L/kg. nih.govhres.ca Deuteration in this compound may subtly alter these parameters. For instance, changes in metabolic clearance due to the KIE could affect first-pass metabolism, potentially leading to increased bioavailability and a higher Cmax.

Excretion Pathways and Mass Balance Studies

Mass balance studies are conducted to account for the complete disposition of a drug. For etodolac, the primary route of elimination is through extensive metabolism in the liver, followed by renal excretion of the metabolites. nih.gov In humans, approximately 72% of an administered dose is excreted in the urine, primarily as hydroxylated metabolites and their glucuronides. nih.gov Unchanged etodolac accounts for only about 1% of the urinary excretion, with fecal excretion making up around 16% of the total dose. nih.govfda.gov

In rats, studies have shown that the S-enantiomer is preferentially excreted in the bile, indicating significant enterohepatic recirculation, which can lead to secondary peaks in the plasma concentration profile. vulcanchem.com A mass balance study of this compound would involve administering a radiolabeled version of the deuterated compound to track all administered radioactivity. Such a study would quantify the amounts excreted in urine and feces and identify the proportions of parent drug and its deuterated metabolites. The KIE observed with this compound could alter the metabolite profile in excreta, potentially increasing the proportion of glucuronidated conjugates relative to oxidative metabolites.

Comparative Pharmacokinetic Analysis of (S)-Etodolac and this compound

A direct comparison of the pharmacokinetic profiles of (S)-Etodolac and this compound in the same animal model is the definitive method to assess the impact of deuteration. While specific, publicly available, peer-reviewed studies providing a direct comparison for this compound were not identified in the search, the pharmacokinetic parameters for the non-deuterated (S)-Etodolac have been well-characterized in rats.

The table below presents pharmacokinetic parameters for (S)-Etodolac following a single 20 mg/kg oral dose in Sprague-Dawley rats, which serves as a baseline for any future comparative analysis.

Table 1: Pharmacokinetic Parameters of (S)-Etodolac in Rats Data sourced from studies by Shi J. et al. nih.govhres.ca

Parameter Value (Mean ± SD) Unit
Cmax 29 ± 6 mg/L
Tmax 3.3 ± 2.6 h
AUC0-t 706 ± 100 h·mg/L
CL/F 0.030 ± 0.006 L/h/kg
Vd/F 0.25 ± 0.22 L/kg

Stereochemical Research and Chiral Applications of S Etodolac D3

Enantiomeric Analysis and Purity Assessment in Research Samples

The assessment of enantiomeric purity is a cornerstone of chiral drug research, ensuring that the biological activity observed can be attributed to the correct stereoisomer. For research samples of (S)-Etodolac-d3, which is the pharmacologically active (S)-enantiomer, maintaining a high enantiomeric excess is crucial. vulcanchem.com Analytical methods must be capable of accurately separating and quantifying the (S)- and (R)-enantiomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. clockss.org For instance, specific chiral columns, such as the Daicel CHIRALCEL OD-H, are utilized to achieve baseline separation of the etodolac (B1671708) enantiomers. clockss.org Under established analytical conditions, the retention times for the (S)- and (R)-enantiomers can differ significantly, allowing for precise quantification and the verification of chiral purity, which often exceeds 99% enantiomeric excess for research-grade this compound. vulcanchem.com

In addition to chromatographic methods, chiroptical spectroscopic techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be employed. vulcanchem.comresearchgate.net These methods provide information on the three-dimensional structure of the chiral molecule in solution, confirming the absolute configuration and enantiomeric purity of the sample. vulcanchem.comresearchgate.net

Below is a table summarizing common analytical methods used for the enantiomeric analysis of etodolac.

MethodPrincipleApplication in Etodolac AnalysisReference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of (S)- and (R)-etodolac; purity assessment. vulcanchem.comclockss.org
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Verification of chiral purity and confirmation of absolute configuration. vulcanchem.com
LC-MS Combines the separation power of LC with the detection specificity of mass spectrometry.Used in indirect methods after derivatization to establish the structure of diastereomers. nih.gov
Vibrational Optical Activity (VOA) Includes VCD and Raman optical activity (ROA) to measure differential interactions with polarized light in the infrared region.Assesses the stereochemistry of drug molecules directly in a solution. researchgate.net

Investigation of Stereoisomer Interconversion or Stability in Biological Systems (non-clinical)

A key question in the development of single-enantiomer drugs is whether one enantiomer can convert into its antipode in vivo. This phenomenon, known as chiral inversion, can have significant pharmacokinetic and pharmacodynamic implications. For some non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen, a unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer is well-documented. acs.orgresearchgate.net

However, for etodolac, extensive research has shown that the enantiomers are stereochemically stable in biological systems. drugbank.com There is no evidence of the inactive (R)-etodolac converting to the active (S)-etodolac, or vice-versa. drugbank.com This stability means that the pharmacokinetic and pharmacodynamic profiles of each enantiomer can be studied independently without the confounding factor of metabolic inversion. While some minor stereochemical conversion (1.0% to 5.8%) has been noted during specific chemical derivatization procedures used for analysis, this is considered an artifact of the analytical method and not a reflection of in vivo instability. nih.gov The lack of chiral inversion simplifies the interpretation of non-clinical data and reinforces the rationale for using the single, active (S)-enantiomer.

Differential Quantification of Etodolac Enantiomers in Animal Models

Animal models are essential for understanding the stereoselective pharmacokinetics of chiral drugs. Studies in rats have revealed significant differences in the disposition of etodolac enantiomers. nih.gov When racemic etodolac is administered to Sprague-Dawley rats, the plasma concentrations of the inactive (R)-enantiomer are found to be substantially higher than those of the active (S)-enantiomer. nih.gov

This difference is attributed to stereoselective plasma protein binding and elimination pathways. The (R)-enantiomer binds more extensively to plasma proteins, while the (S)-enantiomer undergoes preferential conjugation and biliary excretion. nih.gov Research has shown that nearly all of the administered (S)-etodolac is recovered in rat bile, compared to only about 30% of the (R)-enantiomer.

The following table presents key pharmacokinetic parameters for each enantiomer following oral administration in rats, highlighting the stark differences in their disposition.

Table: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (Mean ± SD) Data from a study involving a single 20 mg/kg intragastric dose.

ParameterS-(+)-etodolacR-(-)-etodolac
Cmax (mg/L) 20.9 ± 5.670.0 ± 15.6
Tmax (h) 3.1 ± 1.56.3 ± 2.4
AUC (0-72h) (mg·h·L⁻¹) 487 ± 1592018 ± 573
V/F (L/kg) 2.02 ± 0.940.21 ± 0.05
CL/F (L·h⁻¹·kg⁻¹) 0.040 ± 0.0110.0098 ± 0.0025

Source: Adapted from pharmacokinetic studies in rats.

These findings from animal models are critical, demonstrating that the rat is a suitable model for studying the stereoselective pharmacokinetics of etodolac, as the results show parallels to human pharmacokinetics. nih.gov

Role of Deuteration in Chiral Chromatography Method Development

The development of robust and accurate analytical methods is essential for quantifying individual enantiomers in biological matrices. This compound plays a pivotal role as a stable isotope-labeled (SIL) internal standard in these methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com

The key advantage of a deuterated standard is that it is chemically and structurally almost identical to the analyte (non-deuterated etodolac). This means it behaves similarly during sample extraction, handling, and chromatographic separation, effectively co-eluting with the native compound. vulcanchem.com This co-elution allows it to compensate for variations in sample preparation and potential matrix effects, which can suppress or enhance the analyte signal.

However, despite its similar chromatographic behavior, the deuterated standard is easily distinguished from the native compound by its higher molecular weight in the mass spectrometer. For example, the multiple reaction monitoring (MRM) transition for this compound (m/z 291.2→243.1) is distinct from that of native etodolac (m/z 288.2→240.1). vulcanchem.com This mass difference allows for precise and accurate quantification of the native enantiomers without interference.

By serving as an ideal internal standard, this compound is instrumental in:

Validating LC-MS/MS methods for therapeutic drug monitoring.

Enabling precise quantification of etodolac enantiomers in complex biological matrices like plasma and synovial fluid. vulcanchem.com

Correcting for matrix effects during analysis, particularly in studies of plasma protein binding.

Achieving low limits of quantification , often in the sub-ng/mL range, with high precision. vulcanchem.com

In essence, deuteration provides the necessary tool to ensure the reliability and accuracy of chiral chromatography methods used in pharmacokinetic and metabolic research.

Emerging Research Directions and Future Perspectives for Deuterated Etodolac Analogs

Development of Advanced Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate quantification of (S)-Etodolac-d3 and its metabolites in biological matrices is paramount for detailed pharmacokinetic and pharmacodynamic studies. The development of highly sensitive and specific analytical methods is a cornerstone of this research.

Current and emerging analytical techniques are continuously being refined to meet the demands of analyzing deuterated compounds. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative determination of etodolac (B1671708) and its deuterated analogs. dovepress.comfera.co.uk The use of deuterated internal standards in these assays is crucial for achieving accurate quantification. researchgate.net For instance, methods have been developed for other non-steroidal anti-inflammatory drugs (NSAIDs) using deuterated standards like d3-ibuprofen and d7-celecoxib, demonstrating excellent linearity and low limits of quantification (LLOQ), often around 2.5 ng/mL. dovepress.com

Spectrofluorimetric methods also offer high sensitivity for the determination of etodolac. jfda-online.com One such method involves derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which yields a fluorescent product, allowing for detection limits as low as 0.071 ng/mL for etodolac. jfda-online.com While not specific to the deuterated form, this highlights the potential for developing highly sensitive fluorescence-based assays for this compound.

Electrochemical sensors, particularly those coupled with voltammetric techniques like differential pulse voltammetry (DPV), present a rapid and cost-effective alternative to chromatography-based methods for NSAID analysis. mdpi.com These methods offer advantages such as high sensitivity, selectivity, and shorter analysis times. mdpi.com The development of modified carbon paste electrodes has shown promise in the simultaneous determination of multiple NSAIDs. mdpi.com

Future advancements will likely focus on further improving the limits of detection and quantification, enabling the analysis of trace amounts of this compound and its metabolites in complex biological samples. The refinement of sample preparation techniques, such as solid-phase extraction (SPE), is also critical for enhancing the reliability of these analytical platforms. dovepress.comresearchgate.net

Application of Isotope-Labeled (S)-Etodolac in Mechanistic Pharmacodynamic Research (in vitro/preclinical)

Isotope-labeled compounds like this compound are invaluable tools for elucidating the intricate mechanisms of drug action. The primary mechanism of etodolac is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1. gpatindia.com The (S)-enantiomer is the biologically active form, responsible for the anti-inflammatory and analgesic effects. hres.ca

In vitro studies using this compound can provide a deeper understanding of its interaction with the COX enzymes. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolic processes and influencing the drug's pharmacodynamic profile. vulcanchem.comfrontiersin.org This can result in a longer half-life and a more sustained therapeutic effect. frontiersin.org

Preclinical studies in animal models allow for the investigation of the in vivo effects of this compound. These studies can compare the efficacy and pharmacokinetics of the deuterated analog to its non-deuterated counterpart. For example, research on other deuterated drugs has shown improved safety profiles and enhanced efficacy in animal models. frontiersin.org By using this compound in such studies, researchers can assess its impact on inflammation, pain, and other relevant physiological parameters.

Furthermore, the (R)-enantiomer of etodolac, while not a COX inhibitor, has shown potential antineoplastic properties. ncats.io Future research could explore whether deuteration of (R)-etodolac influences these alternative pharmacological activities.

Integration of Deuterated Probes in Systems Biology and Metabolomics Studies

The field of metabolomics, which involves the comprehensive study of metabolites in a biological system, can greatly benefit from the use of stable isotope-labeled compounds. bioanalysis-zone.comnih.govnih.gov this compound can serve as a deuterated probe to trace the metabolic fate of etodolac within a biological system.

By introducing this compound, researchers can use mass spectrometry-based platforms to distinguish between the drug and its metabolites from the endogenous metabolome. nih.gov This allows for a more accurate identification and quantification of drug-related compounds. nih.govfrontiersin.org This approach, known as tracer-based labeling, helps in mapping the metabolic pathways of the drug and understanding how it influences broader metabolic networks. frontiersin.org

The integration of data from metabolomics studies with other "omics" platforms, such as proteomics and genomics, can provide a systems-level understanding of the drug's mechanism of action and its effects on the entire biological system. bioanalysis-zone.com This can help in identifying novel biomarkers of drug response and potential off-target effects. Stable isotope labeling is expected to become a routine and integral part of mechanistic investigations in cellular metabolism. nih.gov

Novel Synthetic Routes for Diverse Deuterated Etodolac Derivatives

The synthesis of this compound and other deuterated etodolac derivatives requires specialized chemical methods. One reported strategy for deuteration involves a catalytic hydrogen-deuterium exchange. vulcanchem.com

A common method for synthesizing the core etodolac structure involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by hydrolysis. gpatindia.com To introduce deuterium atoms, specific deuterated starting materials or reagents would be required in the synthetic pathway. For instance, a patent describes methods for preparing deuterated aldehydes using N-heterocyclic carbene catalysts, which could potentially be adapted for the synthesis of deuterated etodolac precursors. google.com

Late-stage C-H deuteration using palladium catalysts has also emerged as a powerful tool for synthesizing deuterated arenes, including the methyl ester of etodolac. acs.org This method allows for the direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold, offering a more efficient route to deuterated analogs. acs.org

Future research in this area will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to produce a variety of deuterated etodolac derivatives. This will enable the exploration of how the position and number of deuterium atoms affect the drug's properties, leading to the design of new analogs with optimized therapeutic profiles.

Q & A

Q. What experimental design considerations are critical for in vitro studies of this compound pharmacokinetics?

  • Methodological Answer : Prioritize controls for solvent effects, temperature stability, and matrix interference. Use randomized block designs to account for plate-to-plate variability. Include validation of deuterium retention under experimental conditions via mass spectrometry .

Q. How to ensure data integrity when quantifying this compound metabolites using LC-MS/MS?

  • Methodological Answer : Implement a three-tier validation process:

Specificity : Resolve co-eluting isomers via chiral columns.

Accuracy : Spike recovery tests with deuterated internal standards.

Precision : Intra- and inter-day CV% assessments. Document SOPs and peer-review protocols for analytical workflows .

Q. What are the key steps in validating a chiral separation method for this compound?

  • Methodological Answer : Validate using ICH Q2(R1) guidelines:
  • Resolution : ≥1.5 between enantiomers.
  • Robustness : Test pH, column age, and flow rate variations.
  • Linearity : 70–130% of target concentration with R² ≥0.99. Include forced degradation studies to assess stability-indicating properties .

Q. How to conduct a systematic literature review on this compound's enantiomer-specific effects?

  • Methodological Answer : Follow PRISMA guidelines:
  • Search PubMed, Embase, and Web of Science with MeSH terms (e.g., "deuterium AND pharmacokinetics").
  • Apply inclusion/exclusion criteria (e.g., in vivo studies post-2010).
  • Use tools like Covidence for bias assessment and data extraction .

Q. How to establish a reliable control group when testing this compound in animal models?

  • Methodological Answer : Use stratified randomization by weight/age, blinding for dose administration, and sham controls (e.g., deuterium-free vehicle). Monitor litter effects in rodent studies via mixed-effects models .

Advanced Research Questions

Q. How to address contradictory findings between in vitro and in vivo studies on this compound's efficacy?

  • Methodological Answer : Conduct translational bridging studies :
  • Compare protein binding, metabolic stability, and tissue distribution across models.
  • Use PBPK modeling to extrapolate in vitro data to in vivo contexts.
  • Assess species-specific cytochrome P450 activity as a confounder .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in heterogeneous samples?

  • Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) for population PK/PD. Use ANCOVA to adjust for covariates (e.g., age, renal function). For skewed data, employ Box-Cox transformations or quantile regression .

Q. How to reconcile open data mandates with patient privacy in multi-center trials involving this compound?

  • Methodological Answer : Follow GDPR/IRB protocols:
  • De-identification : Remove direct identifiers (e.g., DOB) and apply k-anonymity.
  • Data sharing agreements : Use federated learning or synthetic datasets.
  • Consent forms : Include explicit clauses for secondary data use .

Q. How to design longitudinal studies assessing this compound's long-term metabolic impacts?

  • Methodological Answer :
  • Timepoints : Baseline, 3/6/12 months for stable isotope tracing.
  • Attrition mitigation : Use incentives and adaptive trial designs.
  • Analysis : Mixed-effects models with FDR correction for repeated measures .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for this compound?

  • Methodological Answer :
  • QC checks : NMR/HPLC-MS for deuterium incorporation (≥98% purity).
  • Stability monitoring : Accelerated degradation studies (40°C/75% RH).
  • Supplier audits : Certify GMP compliance for raw materials .

Q. How to assess publication bias in existing this compound research?

  • Methodological Answer : Perform Egger's regression or funnel plots for small-study effects. Use the trim-and-fill method to estimate missing studies. Cross-reference clinical trial registries (e.g., ClinicalTrials.gov ) for unpublished data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.